

Discovery and history of 1-Hexadecyl-3-phenylurea

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Compound of Interest

Compound Name: 1-Hexadecyl-3-phenylurea

Cat. No.: B15486420

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1-Hexadecyl-3-phenylurea: A Technical Overview

Disclaimer: Publicly available information on the specific compound **1-Hexadecyl-3-phenylurea** is limited. This document provides a general overview based on the chemistry of phenylureas and available data for structurally related compounds. No specific experimental data, biological activity, or detailed historical information for **1-Hexadecyl-3-phenylurea** has been found in a comprehensive search of scientific literature.

Introduction

1-Hexadecyl-3-phenylurea is a chemical compound belonging to the phenylurea class of molecules. Phenylureas are characterized by a urea group substituted with a phenyl group and another organic substituent. This class of compounds has garnered significant interest in various scientific and industrial fields due to their diverse biological activities. Substituted phenylureas have been developed as herbicides, insecticides, and therapeutic agents, with applications ranging from agriculture to medicine.^{[1][2][3][4]} The biological effects of phenylurea derivatives are highly dependent on the nature of their substituents.

This technical guide aims to provide a comprehensive overview of **1-Hexadecyl-3-phenylurea**, including its chemical properties, a plausible synthetic route, and a discussion of the potential, yet currently undocumented, biological significance based on related compounds.

Chemical Properties

The fundamental properties of **1-Hexadecyl-3-phenylurea** are available from public chemical databases.

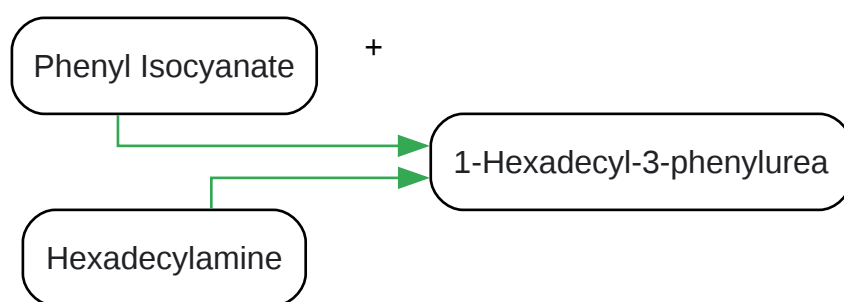
Property	Value	Source
Molecular Formula	C23H40N2O	PubChem[5]
Molecular Weight	360.58 g/mol	PubChem[5]
IUPAC Name	1-hexadecyl-3-phenylurea	PubChem[5]
CAS Number	2051-12-9	PubChem[5]

Synthesis

While a specific, documented synthesis for **1-Hexadecyl-3-phenylurea** is not readily available in the surveyed literature, a plausible and standard method for its preparation can be derived from general synthesis procedures for N,N'-disubstituted ureas. The most common and efficient method involves the reaction of an isocyanate with a primary amine.

Proposed Synthetic Pathway

The synthesis of **1-Hexadecyl-3-phenylurea** can be achieved by the reaction of phenyl isocyanate with hexadecylamine (also known as cetylamine).



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Caption: Proposed synthesis of **1-Hexadecyl-3-phenylurea**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation and has not been optimized for this specific reaction.

Materials:

- Phenyl isocyanate
- Hexadecylamine
- Anhydrous aprotic solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve hexadecylamine in the chosen anhydrous solvent.
- To this solution, add phenyl isocyanate dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
- If the product remains in solution, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure **1-Hexadecyl-3-phenylurea**.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the presence of the phenyl, hexadecyl, and urea protons and carbons.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O and N-H stretches of the urea moiety.

Discovery and History

There is no information available in the public domain regarding the initial discovery or the historical development of **1-Hexadecyl-3-phenylurea**.

Biological Activity and Mechanism of Action

No studies detailing the biological activity or mechanism of action of **1-Hexadecyl-3-phenylurea** have been identified. However, based on the activities of other long-chain alkyl-substituted phenylureas, one might speculate on potential areas of biological function. The long hexadecyl chain imparts significant lipophilicity to the molecule, which could influence its interaction with biological membranes or hydrophobic binding pockets of proteins.

Phenylurea derivatives have been reported to exhibit a wide range of biological activities, including:

- Insecticidal Activity: Some benzoylphenyl ureas act as insect growth regulators by inhibiting chitin synthesis.[\[1\]](#)
- Anticancer Activity: Certain diarylureas have shown potent antiproliferative effects.[\[4\]](#)
- Enzyme Inhibition: Phenylurea derivatives have been investigated as inhibitors of various enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1).[\[2\]](#)
- Antimicrobial Activity: Some N-substituted phenylureas and their metal complexes have demonstrated antibacterial and antifungal properties.[\[6\]](#)

Without experimental data, any discussion of the biological role of **1-Hexadecyl-3-phenylurea** remains speculative.

Quantitative Data

A thorough search of scientific databases did not yield any quantitative biological or physicochemical data for **1-Hexadecyl-3-phenylurea**. Therefore, no data tables can be presented.

Signaling Pathways

There is no information available regarding the modulation of any signaling pathways by **1-Hexadecyl-3-phenylurea**.

Conclusion

1-Hexadecyl-3-phenylurea is a poorly characterized compound within the broader, well-studied class of phenylureas. While its synthesis can be readily proposed based on established chemical principles, its discovery, history, and biological functions remain undocumented in the scientific literature. The lipophilic nature conferred by the hexadecyl chain suggests potential interactions with biological systems, but further research is required to elucidate any specific activities. This guide highlights the significant knowledge gap that exists for this particular molecule and underscores the need for experimental investigation to determine its properties and potential applications.

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